Dolichol monophosphate mannose Dolichol monophosphate mannose A lipophilic glycosyl carrier of the monosaccharide mannose in the biosynthesis of oligosaccharide phospholipids and glycoproteins.
Brand Name: Vulcanchem
CAS No.: 55598-56-6
VCID: VC1796907
InChI: InChI=1S/C106H175O9P/c1-82(2)41-22-42-83(3)43-23-44-84(4)45-24-46-85(5)47-25-48-86(6)49-26-50-87(7)51-27-52-88(8)53-28-54-89(9)55-29-56-90(10)57-30-58-91(11)59-31-60-92(12)61-32-62-93(13)63-33-64-94(14)65-34-66-95(15)67-35-68-96(16)69-36-70-97(17)71-37-72-98(18)73-38-74-99(19)75-39-76-100(20)77-40-78-101(21)79-80-113-116(111,112)115-106-105(110)104(109)103(108)102(81-107)114-106/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,101-110H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-81H2,1-21H3,(H,111,112)/b83-43+,84-45+,85-47+,86-49+,87-51+,88-53+,89-55+,90-57+,91-59+,92-61+,93-63+,94-65+,95-67+,96-69+,97-71+,98-73+,99-75+,100-77+/t101?,102-,103-,104+,105+,106+/m1/s1
SMILES: CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C106H175O9P
Molecular Weight: 1624.5 g/mol

Dolichol monophosphate mannose

CAS No.: 55598-56-6

Cat. No.: VC1796907

Molecular Formula: C106H175O9P

Molecular Weight: 1624.5 g/mol

* For research use only. Not for human or veterinary use.

Dolichol monophosphate mannose - 55598-56-6

Specification

CAS No. 55598-56-6
Molecular Formula C106H175O9P
Molecular Weight 1624.5 g/mol
IUPAC Name [(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Standard InChI InChI=1S/C106H175O9P/c1-82(2)41-22-42-83(3)43-23-44-84(4)45-24-46-85(5)47-25-48-86(6)49-26-50-87(7)51-27-52-88(8)53-28-54-89(9)55-29-56-90(10)57-30-58-91(11)59-31-60-92(12)61-32-62-93(13)63-33-64-94(14)65-34-66-95(15)67-35-68-96(16)69-36-70-97(17)71-37-72-98(18)73-38-74-99(19)75-39-76-100(20)77-40-78-101(21)79-80-113-116(111,112)115-106-105(110)104(109)103(108)102(81-107)114-106/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,101-110H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-81H2,1-21H3,(H,111,112)/b83-43+,84-45+,85-47+,86-49+,87-51+,88-53+,89-55+,90-57+,91-59+,92-61+,93-63+,94-65+,95-67+,96-69+,97-71+,98-73+,99-75+,100-77+/t101?,102-,103-,104+,105+,106+/m1/s1
Standard InChI Key IPAOLVGASNLKMS-WIFKHAHXSA-N
Isomeric SMILES CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O

Introduction

Chemical Structure and Properties

Molecular Composition

Dolichol monophosphate mannose possesses a complex structure consisting of a mannose sugar connected via a phosphate group to a dolichol lipid chain. The complete molecular formula is C106H175O9P with a substantial molecular weight of 1624.5 g/mol . The mannose component provides the active glycosyl group for transfer reactions, while the long hydrophobic dolichol chain anchors the molecule within the endoplasmic reticulum membrane.

Structural Features

The structure includes a phosphate bridge that connects the mannose sugar to the dolichol lipid. The dolichol portion is characterized by an isoprenoid chain containing multiple unsaturated isoprene units with a characteristic α-saturated isoprene unit. The typical structure in mammals contains 19-22 isoprene units, though this can vary between species . The mannose component maintains its beta-configuration when attached to the phosphate group, forming a critical part of the molecule's functionality in glycosylation reactions.

Physical Properties

As a glycolipid, dolichol monophosphate mannose exhibits amphipathic properties, with the hydrophilic mannose-phosphate head group and the highly hydrophobic dolichol tail. This dual nature allows it to reside within the lipid bilayer of the endoplasmic reticulum while presenting its mannose component for enzymatic reactions. Research suggests that the dolichol chain is oriented in biological membranes with its long axis forming an angle of approximately 75° to the bilayer interface, which may facilitate interactions with membrane proteins involved in glycosylation processes .

Biosynthesis of Dolichol Monophosphate Mannose

The Dolichol Phosphate Mannose Synthase Complex

In mammals, the synthesis of dolichol monophosphate mannose requires a heteromeric protein complex consisting of three proteins: dolichol phosphate mannose synthase 1 (DPMS1), DPMS2, and DPMS3 . DPMS1 serves as the catalytic component containing the active site that binds GDP-mannose and transfers the mannose to dolichol phosphate. DPMS2 enhances the binding of dolichol phosphate, the substrate of the enzyme. DPMS3 is essential for proper localization of DPMS1 to the endoplasmic reticulum and for its stable expression .

Species Variations in Synthase Structure

Interestingly, the organization of the dolichol phosphate mannose synthase complex varies among different organisms. In the yeast Saccharomyces cerevisiae, a single protein (Dpm1p) performs the function of the entire complex, representing type-I enzymes where the catalytic domain is attached to a single C-terminal transmembrane helix . In contrast, the human type-II complex consists of separate DPMS1, DPMS2, and DPMS3 proteins, with DPMS1 lacking transmembrane helices but associating with the membrane-embedded DPMS2 and DPMS3 .

The archaeal enzyme from Pyrococcus furiosus represents a type-III structure, featuring a catalytic domain covalently linked to a transmembrane domain containing four transmembrane helices arranged as two dimers . This structural diversity across species highlights the evolutionary adaptations of this essential enzyme system.

Membrane Translocation

After synthesis on the cytoplasmic face of the endoplasmic reticulum, dolichol monophosphate mannose must be translocated (flipped) across the membrane to position its mannose moiety in the endoplasmic reticulum lumen where it can participate in glycosylation reactions . This translocation is facilitated by a specialized membrane protein known as the dolichol monophosphate mannose flippase, which has been characterized biochemically but whose molecular identity remains unknown .

Research has demonstrated that this flippase-mediated translocation is rapid, protein-dependent, and ATP-independent. Importantly, the flippase shows high specificity for dolichol monophosphate mannose, with stereoisomers being weakly translocated (>10-fold lower rate) . The flippase recognizes the dolichol chain and prefers a saturated α-isoprene to unsaturated trans- or cis-α-isoprene units, highlighting the structural specificity of this transport mechanism .

Biological Functions

Role in N-Glycosylation

Dolichol monophosphate mannose serves as a critical mannose donor in the biosynthesis of N-linked glycans. It contributes four mannose residues to the oligosaccharide precursor (Glc3Man9GlcNAc2) that is subsequently transferred to nascent proteins . These mannose transfers occur in the endoplasmic reticulum lumen and are essential for proper N-glycan assembly, which in turn impacts protein folding, stability, and function .

Role in Glycosylphosphatidylinositol Anchor Synthesis

Another major function of dolichol monophosphate mannose is in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which attach various proteins to the cell membrane. In this pathway, dolichol monophosphate mannose donates all three mannose residues required for GPI anchor assembly . This process is essential for the proper localization and function of numerous cell-surface proteins involved in cell adhesion, signaling, and immune response.

Role in Protein O-Mannosylation

Dolichol monophosphate mannose is the mannosyl donor for protein O-mannosylation, a specific type of O-glycosylation where mannose is directly attached to serine or threonine residues of proteins in the endoplasmic reticulum . This modification is particularly important for alpha-dystroglycan, a component of the dystrophin-glycoprotein complex in muscle cells. Proper O-mannosylation of alpha-dystroglycan is essential for its interaction with extracellular matrix proteins, and defects in this process are associated with various forms of muscular dystrophy .

Role in Protein C-Mannosylation

C-mannosylation is a unique form of glycosylation in which a mannose residue is directly attached to a carbon atom of a tryptophan residue. Dolichol monophosphate mannose serves as the mannosyl donor in this process as well . Although less well-characterized than other glycosylation pathways, C-mannosylation appears to play roles in protein folding, secretion, and function.

Enzymes Utilizing Dolichol Monophosphate Mannose

Multiple enzymes utilize dolichol monophosphate mannose as a substrate in various biosynthetic pathways. The table below summarizes key enzymes that use this glycolipid as a mannosyl donor:

EnzymeFunctionGeneReaction
Dolichol-phosphate mannosyltransferaseTransfers mannose from GDP-mannose to dolichol monophosphateDPM1GDP-mannose + Dolichol-20 → GDP + Dolichol monophosphate mannose
Protein O-mannosyl-transferase 1Transfers mannose to serine/threonine residues of proteinsPOMT1Dolichol monophosphate mannose + Protein → Mannosylated protein + Dolichol phosphate
Alpha-1,2-mannosyltransferase ALG9Transfers mannose to lipid-linked oligosaccharidesALG9Dolichol monophosphate mannose + Lipid-linked oligosaccharide → Mannosylated lipid-linked oligosaccharide + Dolichol phosphate
Dol-P-Man:Man(7)GlcNAc(2)-PP-Dol alpha-1,6-mannosyltransferaseAdds the eighth mannose residue to dolichol-PP-oligosaccharideALG12Dolichol monophosphate mannose + Man7GlcNAc2-PP-dolichol → Man8GlcNAc2-PP-dolichol + Dolichol phosphate

This table highlights the diverse enzymes that depend on dolichol monophosphate mannose for their activity, underscoring the compound's central role in glycobiology .

Disorders Associated with Dolichol Monophosphate Mannose Metabolism

Congenital Disorders of Glycosylation

Defects in the synthesis or utilization of dolichol monophosphate mannose lead to several congenital disorders of glycosylation (CDG), a group of inherited metabolic disorders characterized by defective glycosylation of proteins and lipids . These disorders typically present with multisystem involvement including developmental delay, hepatopathy, hypotonia, and neurological abnormalities.

Several specific CDG types are directly linked to dolichol monophosphate mannose metabolism:

  • DPM1-CDG: Caused by mutations in the DPM1 gene, affecting the catalytic subunit of the dolichol phosphate mannose synthase complex

  • DPM2-CDG: Results from mutations in the DPM2 gene, which stabilizes and enhances the activity of DPM1

  • DPM3-CDG: Caused by defects in the DPM3 gene, affecting proper localization of DPM1 to the endoplasmic reticulum

  • DOLK-CDG: Results from mutations in the dolichol kinase gene, which phosphorylates dolichol to form dolichol phosphate, the substrate for dolichol monophosphate mannose synthesis

  • MPDU1-CDG: Caused by mutations in the MPDU1 gene, which is involved in the utilization of dolichol monophosphate mannose

Muscular Dystrophy-Dystroglycanopathy

Defects in dolichol monophosphate mannose synthesis or utilization also cause muscular dystrophy-dystroglycanopathy, a group of disorders characterized by defective O-mannosylation of alpha-dystroglycan . These conditions typically present with hypotonia, elevated creatine kinase levels, dilated cardiomyopathy, and in some cases, ocular abnormalities such as buphthalmos and congenital glaucoma.

Interestingly, some conditions such as MPDU1-CDG show overlapping features of both CDG and dystroglycanopathy, reflecting the dual role of dolichol monophosphate mannose in both N-glycosylation and O-mannosylation pathways .

Research Findings on Dolichol Monophosphate Mannose

Structural Studies

Recent structural studies have provided insights into the mechanism of dolichol monophosphate mannose synthesis. Crystal structures of the dolichylphosphate mannose synthase from the archaeon Pyrococcus furiosus have been determined in complex with nucleotide, donor, and glycolipid product, offering snapshots along the catalytic cycle . These structures reveal how lipid binding couples to movements of interface helices, metal binding, and acceptor loop dynamics to control critical events leading to synthesis .

Role in Viral Infections

Recent research has identified the dolichol phosphate mannose synthase complex as an important host factor for viral infections. A genome-wide CRISPR-Cas9 screen identified DPM1 and DPM3 as critical host factors for the replication of dengue virus as well as other related flaviviruses such as Zika virus . The complex appears to play dual roles during viral infection, both regulating viral RNA replication and promoting viral structural glycoprotein folding and stability . These findings highlight the potential of the dolichol monophosphate mannose pathway as a target for antiviral therapeutics.

Plant Studies

Studies in plants have shown that dolichol monophosphate mannose synthesis follows a similar pattern to that in mammals, requiring the assembly of a heteromeric complex including catalytic and non-catalytic subunits . In Arabidopsis, the loss of function of the catalytic component (DPMS1) leads to various developmental defects and unexpectedly causes hypersensitivity to ammonium, revealing novel roles for this glycolipid in plant biology .

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